2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549021-28-3
Cat. No.: VC11829604
Molecular Formula: C18H19ClN4O2
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-28-3 |
|---|---|
| Molecular Formula | C18H19ClN4O2 |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C18H19ClN4O2/c1-18(2,3)15-10-23-16(21-15)8-6-13(22-23)17(24)20-11-5-7-14(25-4)12(19)9-11/h5-10H,1-4H3,(H,20,24) |
| Standard InChI Key | OFXHBBYVLZHNIL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features an imidazo[1,2-b]pyridazine core, a fused bicyclic system combining imidazole and pyridazine rings. Key substituents include:
-
A tert-butyl group at position 2, enhancing lipophilicity and steric bulk, which may improve metabolic stability and target binding.
-
A carboxamide group at position 6, linked to a 3-chloro-4-methoxyphenyl moiety. The chloro and methoxy groups introduce electronic effects, potentially influencing hydrogen bonding and π-π interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2549021-28-3 |
| Molecular Formula | C₁₈H₁₉ClN₄O₂ |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 2-tert-butyl-N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
The tert-butyl group’s electron-donating nature and the aryl carboxamide’s polarity create a balanced hydrophobicity profile, critical for membrane permeability in drug candidates .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves a multi-step approach:
-
Core Formation: Condensation of α-bromoketones with 3-aminopyridazines yields the imidazo[1,2-b]pyridazine backbone .
-
Carboxamide Introduction: Coupling the carboxylic acid derivative at position 6 with 3-chloro-4-methoxyaniline via peptide coupling reagents (e.g., HATU or EDCI).
-
Functionalization: tert-Butyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation .
Table 2: Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Imidazo[1,2-b]pyridazine-6-carboxylic acid | 75–85 |
| 2 | 3-Chloro-4-methoxyaniline | >90 |
| 3 | Final coupling product | 60–70 |
Recent optimizations in microwave-assisted synthesis have reduced reaction times from 12 hours to 2–3 hours while maintaining yields above 65% .
Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89–7.30 (m, 4H, aryl-H), 3.88 (s, 3H, OCH₃), 1.55 (s, 9H, tert-butyl) .
-
LCMS: [M+H]⁺ at m/z 359.1, consistent with the molecular formula C₁₈H₁₉ClN₄O₂.
Biological Activity and Mechanisms
Neurological Applications
Derivatives with similar carboxamide substituents show affinity for β-amyloid plaques (Kᵢ = 11 nM), suggesting potential in Alzheimer’s disease imaging . Molecular docking studies indicate interactions with amyloid’s hydrophobic pockets via the tert-butyl and chloro groups .
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Swapping the methoxy group with ethoxy or hydroxyl improves metabolic stability.
-
Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rodent models .
Preclinical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume